(3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol
CAS No.:
Cat. No.: VC17328200
Molecular Formula: C9H20N2O3
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H20N2O3 |
|---|---|
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | (3R,4S)-2-[2-[[(2S)-2-hydroxypropyl]amino]ethyl]pyrrolidine-3,4-diol |
| Standard InChI | InChI=1S/C9H20N2O3/c1-6(12)4-10-3-2-7-9(14)8(13)5-11-7/h6-14H,2-5H2,1H3/t6-,7?,8-,9+/m0/s1 |
| Standard InChI Key | QODUHZPNZZCCNF-BRDYZLGLSA-N |
| Isomeric SMILES | C[C@@H](CNCCC1[C@H]([C@H](CN1)O)O)O |
| Canonical SMILES | CC(CNCCC1C(C(CN1)O)O)O |
Introduction
Chemical Identity
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IUPAC Name: (3R,4S)-2-(2-(((S)-2-hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol
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Molecular Formula: C8H17NO3
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Molecular Weight: Approximately 175.23 g/mol
This compound contains a pyrrolidine ring substituted with hydroxyl groups at positions 3 and 4, as well as an aminoethyl chain bearing a secondary alcohol group.
Stereochemical Configuration
The compound has three stereogenic centers:
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3R, 4S on the pyrrolidine ring.
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S on the hydroxypropyl side chain.
The specific stereochemistry influences its interaction with biological targets, as stereoisomers often exhibit distinct pharmacological profiles.
Biological Activity
Compounds with similar structures are often investigated for their ability to interact with enzymes or receptors due to:
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The presence of hydroxyl groups, which can form hydrogen bonds.
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The amino group, which may engage in ionic interactions.
For example:
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Pyrrolidine derivatives are known to act as enzyme inhibitors (e.g., glycosidase inhibitors).
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The hydroxypropyl side chain may enhance solubility and bioavailability.
Drug Development
This compound's structure suggests potential utility in:
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Neurological research: Similar compounds target monoamine transporters like dopamine or norepinephrine transporters.
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Antiviral or antibacterial studies: Hydroxylated pyrrolidines have been explored for such purposes.
General Approach
The synthesis of such compounds typically involves:
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Cyclization Reactions: Formation of the pyrrolidine ring from amino acid precursors.
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Selective Functionalization: Introduction of hydroxyl groups at specific positions using oxidizing agents.
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Chiral Resolution: Ensuring the desired stereochemistry through asymmetric synthesis or resolution techniques.
Example Reaction Scheme
A plausible synthetic route could involve:
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Starting from L-proline (a natural chiral precursor).
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Functionalizing the amino group with a hydroxypropyl chain via reductive amination.
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Selective oxidation to introduce diol groups.
Spectroscopic Analysis
For structural confirmation, the following techniques are commonly employed:
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NMR Spectroscopy: To determine the stereochemistry and confirm functional groups.
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Proton NMR () would show signals for hydroxyl protons and methylene groups.
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Carbon NMR () would confirm the carbon skeleton.
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Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
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IR Spectroscopy: To identify functional groups like OH and NH.
Comparative Analysis
| Feature | (3R,4S)-Pyrrolidine Derivative | Related Compounds |
|---|---|---|
| Functional Groups | Hydroxyl, Amino | Hydroxyl, Ketone |
| Molecular Weight | ~175 g/mol | Varies |
| Applications | Enzyme inhibition, receptor targeting | Similar |
| Synthesis Complexity | Moderate | Varies |
Research Implications
This compound's structure suggests it might serve as a lead molecule for drug discovery programs targeting enzymes or receptors involved in metabolic or neurological pathways. Further research should focus on:
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Biological activity assays to identify specific targets.
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Optimization of pharmacokinetic properties through derivatization.
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Toxicological studies to ensure safety profiles.
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